molecular formula C12H8N2 B1622783 3-(2-Pyridin-3-ylethynyl)pyridine CAS No. 50559-45-0

3-(2-Pyridin-3-ylethynyl)pyridine

Cat. No.: B1622783
CAS No.: 50559-45-0
M. Wt: 180.2 g/mol
InChI Key: YNJQEBCSNJSSET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Pyridin-3-ylethynyl)pyridine is a bifunctional heterocyclic compound featuring two pyridine rings connected via an ethynyl (-C≡C- linker. This structure confers rigidity, conjugation, and electron-deficient aromatic properties, making it relevant in coordination chemistry, materials science, and pharmaceutical research. The ethynyl bridge facilitates π-π stacking and metal coordination, while the pyridine moieties enable hydrogen bonding and polar interactions.

Properties

IUPAC Name

3-(2-pyridin-3-ylethynyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c1-3-11(9-13-7-1)5-6-12-4-2-8-14-10-12/h1-4,7-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJQEBCSNJSSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C#CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406655
Record name Pyridine, 3,3'-(1,2-ethynediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50559-45-0
Record name Pyridine, 3,3'-(1,2-ethynediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physical Properties of Selected Pyridine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
3-[(2S)-Pyrrolidin-2-ylethynyl]pyridine C₁₁H₁₂N₂ 172.23 Not reported Pyrrolidine substituent, chiral center
3-(1-Butenyl)pyridine (E-isomer) C₉H₁₁N 133.19 Not reported Alkenyl substituent, planar geometry
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives Variable 466–545 268–287 Chloro, substituted phenyl groups, high nitrogen content
3-(Pyridin-3-yl)propionyl-prolyl-pyrrolidine C₂₀H₂₇N₃O₂ 357.45 Not reported Peptide-like backbone, tert-butyl group

Key Observations:

  • Steric Considerations : Bulky substituents (e.g., tert-butyl in compound 13a ) reduce solubility but increase thermal stability. The absence of bulky groups in the target compound may favor higher solubility.
  • Chirality : Analogues like 3-[(2S)-pyrrolidin-2-ylethynyl]pyridine introduce stereochemical complexity, whereas the target compound is planar and achiral.

Spectroscopic and Analytical Data

Table 3: Spectral Signatures of Pyridine Derivatives
Compound IR (cm⁻¹) ¹H NMR (δ, ppm) ESI-MS (m/z)
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives 2201 (-C≡N), 1668 (C=O) 6.8–8.5 (aromatic H), 2.3–3.1 (alkyl H) 466–545 [M+H]⁺
3-[(2S)-Pyrrolidin-2-ylethynyl]pyridine Not reported 1.8–3.1 (pyrrolidine H), 7.2–8.5 (pyridine H) 172.23 [M+H]⁺
3-(Pyridin-3-yl)propionyl-prolyl-pyrrolidine 1650–1750 (amide C=O) 1.4 (tert-butyl), 2.5–3.5 (pyrrolidine H) 357.45 [M+H]⁺

Notable Features:

  • The ethynyl linker in 3-(2-Pyridin-3-ylethynyl)pyridine would exhibit a C≡C stretch near 2200 cm⁻¹ (IR) and aromatic proton signals at δ 7.5–8.5 ppm (¹H NMR), similar to compounds in .
  • Elemental analysis (C, H, N) for pyridine derivatives typically aligns with theoretical values within ±0.3%, as seen in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.